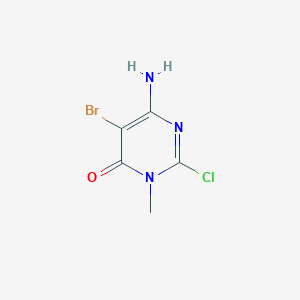
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative followed by amination and methylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and coupling partners. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Aplicaciones Científicas De Investigación
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Biological Studies: The compound is used in studies related to DNA and RNA interactions, as well as enzyme inhibition.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of nucleic acid-related enzymes by binding to active sites or interfering with enzyme-substrate interactions. The molecular targets and pathways involved vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-5-bromo-2-chloropyrimidine: Lacks the methyl group at the 3-position.
6-Amino-2-chloro-3-methylpyrimidin-4(3H)-one: Lacks the bromo group at the 5-position.
5-Bromo-2-chloro-3-methylpyrimidin-4(3H)-one: Lacks the amino group at the 6-position.
Uniqueness
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. The combination of amino, bromo, chloro, and methyl groups provides a versatile scaffold for the development of new compounds with specific properties.
Propiedades
Fórmula molecular |
C5H5BrClN3O |
|---|---|
Peso molecular |
238.47 g/mol |
Nombre IUPAC |
6-amino-5-bromo-2-chloro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5BrClN3O/c1-10-4(11)2(6)3(8)9-5(10)7/h8H2,1H3 |
Clave InChI |
CWVWAGJDEUOOME-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=C(N=C1Cl)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


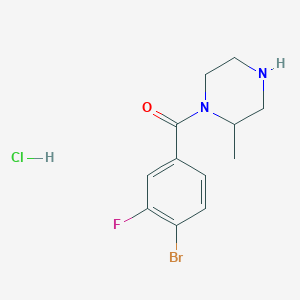
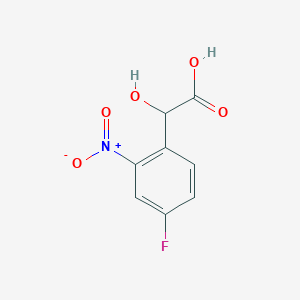

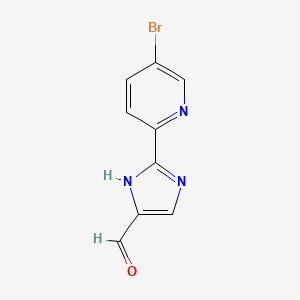
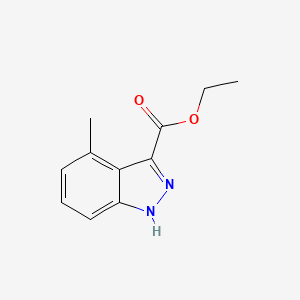

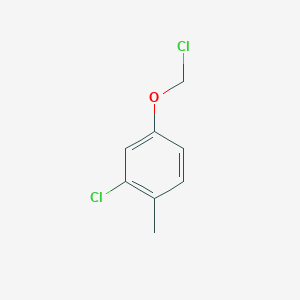
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)

![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)

![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
![5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
